1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one is an organobromine compound with significant interest in various scientific fields. This compound features a bromomethyl group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by thiolation and chlorination steps. For instance, starting from 2-methylphenol, bromination can be achieved using bromine in the presence of a catalyst. Subsequent thiolation with thiourea and chlorination with thionyl chloride yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality output .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or iodine.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation can produce disulfides.
- Reduction results in thiol derivatives .
Scientific Research Applications
1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one finds applications in multiple scientific domains:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one involves its reactive functional groups. The bromomethyl group can alkylate nucleophilic sites in biomolecules, while the mercapto group can form disulfide bonds with thiol-containing proteins. These interactions can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 2-Bromomethyl-1,3-dioxolane
- 1-Bromo-2-butyne
Comparison: 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one is unique due to its combination of bromomethyl, mercapto, and chloropropanone groups. This combination provides a versatile platform for diverse chemical reactions and applications, distinguishing it from other bromomethyl-containing compounds .
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-sulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(12)10(13)9-7(5-11)3-2-4-8(9)14/h2-4,6,14H,5H2,1H3 |
InChI Key |
CSMFGPPWYFUXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1S)CBr)Cl |
Origin of Product |
United States |
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